11-(5-chloro-2-thienyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
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Overview
Description
11-(5-chloro-2-thienyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound belonging to the dibenzo[b,e][1,4]diazepine family This compound features a unique structure with a dibenzo[b,e][1,4]diazepine core, substituted with a 5-chloro-2-thienyl group and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-(5-chloro-2-thienyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves multi-step organic reactions. One common method includes:
Formation of the dibenzo[b,e][1,4]diazepine core: This can be achieved through the cyclization of appropriate precursors, such as ortho-diamines and ortho-dihalides, under high-temperature conditions.
Introduction of the 5-chloro-2-thienyl group: This step often involves a substitution reaction where a thienyl halide reacts with the dibenzo[b,e][1,4]diazepine core in the presence of a base.
Addition of the phenyl group: This can be done through a Friedel-Crafts alkylation or acylation reaction, using a phenyl halide and a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thienyl and phenyl groups, leading to the formation of sulfoxides or sulfone derivatives.
Reduction: Reduction reactions can target the diazepine ring, potentially converting it to a more saturated form.
Substitution: The chloro group on the thienyl ring can be substituted with various nucleophiles, such as amines or thiols, to create a range of derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Saturated diazepine derivatives.
Substitution: Various substituted thienyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
Biologically, this compound can be used as a probe to study the interactions of dibenzo[b,e][1,4]diazepine derivatives with biological macromolecules, such as proteins and nucleic acids.
Medicine
In medicine, derivatives of this compound are investigated for their potential therapeutic properties, including anti-inflammatory, anti-cancer, and anti-viral activities. Its structural similarity to known pharmacologically active compounds makes it a candidate for drug development.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 11-(5-chloro-2-thienyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
Clozapine: A well-known antipsychotic drug with a similar dibenzo[b,e][1,4]diazepine core.
Desmethylclozapine: A metabolite of clozapine with similar structural features.
Chlordiazepoxide: Another diazepine derivative used as an anxiolytic.
Uniqueness
11-(5-chloro-2-thienyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is unique due to the presence of the 5-chloro-2-thienyl group, which imparts distinct electronic and steric properties. This makes it a valuable scaffold for the development of new compounds with potentially improved pharmacological profiles compared to its analogs.
Properties
Molecular Formula |
C23H19ClN2OS |
---|---|
Molecular Weight |
406.9 g/mol |
IUPAC Name |
6-(5-chlorothiophen-2-yl)-9-phenyl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C23H19ClN2OS/c24-21-11-10-20(28-21)23-22-18(25-16-8-4-5-9-17(16)26-23)12-15(13-19(22)27)14-6-2-1-3-7-14/h1-11,15,23,25-26H,12-13H2 |
InChI Key |
WLYQMEQPDCYZJN-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC(=O)C2=C1NC3=CC=CC=C3NC2C4=CC=C(S4)Cl)C5=CC=CC=C5 |
Origin of Product |
United States |
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